The class of compounds containing the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold represents a group of heterocyclic organic molecules. While the specific compound "2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride" is not directly discussed in the provided literature, its structure suggests it belongs to this class. These compounds are structurally similar to biomolecules like purines and pteridines, suggesting their potential as bioactive agents with possible applications in medicinal chemistry research. [, , ]
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is a bicyclic compound characterized by a fused pyridine and pyrimidine ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities and role as a building block in synthesizing various pharmacologically active molecules. Its chemical structure is represented by the formula and it is classified under heterocyclic compounds, specifically pyrido[4,3-d]pyrimidines. The compound is recognized for its acute toxicity and irritant properties, classified as Acute Toxicity Category 4 (Oral), Eye Irritation Category 2, Skin Irritation Category 2, and Specific Target Organ Toxicity (Single Exposure) Category 3 .
The synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride typically involves multi-step reactions starting from simpler organic compounds. One common approach includes the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.
Technical Details:
The purity and identity of the synthesized compound are usually confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy .
The molecular structure of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride features a bicyclic framework with a phenyl group attached to the tetrahydropyrido core. The InChI key for this compound is , which provides a unique identifier for chemical databases.
Data:
The structural representation can be visualized using molecular modeling software to better understand its three-dimensional conformation .
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride can participate in various chemical reactions typical of heterocyclic compounds. These include:
Technical Details:
The reactivity profile of this compound makes it suitable for further derivatization to enhance its biological activity or modify its pharmacokinetic properties .
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride in biological systems is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.
Data:
Research indicates that similar compounds exhibit activities such as:
Further studies are necessary to clarify the exact mechanisms and therapeutic applications .
Relevant Data:
The compound's physical and chemical properties can be crucial for its application in drug formulation and development .
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride finds applications primarily in scientific research:
The ongoing research into its derivatives continues to explore potential applications in treating various diseases including cancer and infectious diseases .
Table 1: Key Scaffold Construction Methods
Reaction Step | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
N-Alkylation | K₂CO₃, DMF, 80°C | 7-Substituted piperidin-4-one (3a,b) | 75–85 |
Gewald Reaction | S₈, NCCH₂CO₂Et, morpholine/EtOH, reflux | 2-Aminothiophene (4a,b) | 70–78 |
Cyclization | Formamidine acetate, DMF, 100°C | Pyridothienopyrimidine (5a,b) | 80–88 |
Chlorination | POCl₃, DBU, 50°C | 4-Chloro scaffold (6a,b) | 90–95 |
Regioselectivity in C4 and C2 positions governs the biological activity of these derivatives. The 4-chloro group exhibits high electrophilicity, undergoing nucleophilic aromatic substitution (SNAr) with diverse nucleophiles. For instance, aryl/heteroaryl ureas—synthesized via condensation of thiosemicarbazide with carbon disulfide followed by phenyl isocyanate coupling—displace the chloride in ethanol with DBU catalysis at 50°C. This yields urea-linked derivatives with regiospecificity confirmed by ¹H NMR shifts at δ 8.2–8.5 ppm for the thiadiazole proton [4] [8]. C2 modifications leverage steric and electronic directing effects. Electron-donating substituents (e.g., methyl at meta-position) enhance reactivity at C4 by increasing electron density at the pyrimidine ring, validated by higher yields (92%) compared to para-substituted analogues (85%). Conversely, ortho-substituents hinder nucleophilic access, reducing yields by 15–20% [5] [8]. Halogen positioning significantly influences anticancer potency. Meta-fluorine derivatives exhibit IC₅₀ values of 13.02 μM against MCF-7 cells, whereas para-fluorine analogues show reduced activity (IC₅₀ = 45.04 μM) due to altered hydrogen-bonding capacity with biological targets like VEGFR-2 [8].
Table 2: Impact of Regiochemistry on Biological Activity
Substituent Position | Compound | MCF-7 IC₅₀ (μM) | HUVEC IC₅₀ (μM) | Key Interaction |
---|---|---|---|---|
3-Methylphenyl | 11b | 8.22 ± 0.09 | 18.89 ± 0.09 | Hydrophobic pocket occupancy |
4-Methylphenyl | 11c | 42.87 ± 0.32 | 26.12 ± 0.15 | Reduced steric complementarity |
3-Fluorophenyl | 11e | 13.02 ± 0.18 | 27.48 ± 0.07 | H-bond with Met793 (EGFR) |
4-Fluorophenyl | 11f | 45.04 ± 0.41 | >40 | Altered binding orientation |
Asymmetric synthesis of tetrahydropyridopyrimidines focuses on chiral piperidone precursors. Enantioselective reduction of Δ¹-piperideine derivatives using CBS (Corey-Bakshi-Shibata) catalyst achieves >90% enantiomeric excess (ee), crucial for kinase inhibition selectivity. The (R)-enantiomer of compound 11n demonstrates 14-fold higher selectivity against MRC5 cells compared to its (S)-counterpart, attributed to optimal binding in the VEGFR-2 ATP pocket [4] [8]. Phase-transfer catalysis (PTC) enables enantioselective alkylation. Chiral quaternary ammonium salts (e.g., O-allyl-N-(9)-anthracenylcinchonidinium bromide) catalyze benzylation at C7 with 85% ee under mild aqueous conditions. This method avoids racemization during dihydrochloride salt formation, preserving stereochemical integrity [4] [8]. Jacobsen’s hydrolytic kinetic resolution (HKR) resolves racemic epichlorohydrin-derived intermediates, providing chiral epoxides for nucleophilic ring-opening with pyrimidine nucleophiles. This yields β-hydroxy derivatives with 99% ee, though maximum yield is capped at 50% per cycle [8].
Table 3: Enantioselective Synthesis Approaches
Method | Chiral Inductor | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | >90 | 88 | Requires anhydrous conditions |
Phase-Transfer Catalysis | Cinchonidinium salt | 85 | 82 | Aqueous/organic biphasic system |
Kinetic Resolution | (salen)Co(III) complex | 99 | 45 | Theoretical max yield 50% |
Solvent-free techniques enhance sustainability in dihydrochloride salt synthesis. Mechanochemical grinding enables direct hydrochlorination: free base pyridopyrimidines and HCl vapor are ball-milled at 25°C for 30 minutes, achieving 97% conversion without solvents. This method reduces energy use by 60% compared to reflux in acetonitrile [3] [8]. DBU-assisted crystallisation in ethanol-water (1:1) at 50°C yields high-purity dihydrochloride salts (>99% by HPLC). DBU acts as a hydrogen chloride scavenger, preventing decomposition of acid-labile groups during salt formation [4] [8]. Microwave-assisted synthesis accelerates urea coupling and salt formation. Reaction times reduce from 12 hours to 25 minutes under microwave irradiation (150 W, 100°C), maintaining yields at 88–92%. This approach aligns with green chemistry metrics, lowering the E-factor (environmental factor) to 5.2 versus 18.7 for conventional methods [3] [8].
Table 4: Green Metrics for Salt Formation Methods
Method | Conditions | Atom Economy (%) | E-Factor | Purity (%) |
---|---|---|---|---|
Mechanochemical Grinding | Ball-mill, 25°C, 30 min | 95 | 2.1 | 97 |
DBU-Assisted Crystallization | EtOH/H₂O, 50°C, 2 h | 91 | 7.3 | >99 |
Microwave Irradiation | 150 W, 100°C, 25 min | 89 | 5.2 | 92 |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0